Antiproliferative Activity: Copper Complex vs Free Ligand
Direct head-to-head comparison demonstrates that the copper complex (PTC) derived from 2-(4-hydroxyphenyl)-4-(4-pyridyl)thiazole as the ligand (PT) exhibits substantially enhanced antiproliferative activity relative to the free ligand [1]. The complex PTC inhibited MCF-7 breast cancer cells with an IC50 of 516 µg/mL compared to 868 µg/mL for the uncomplexed PT ligand, representing a 40.6% improvement in potency upon copper coordination.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | PT ligand: IC50 = 868 µg/mL |
| Comparator Or Baseline | PTC (copper complex of PT): IC50 = 516 µg/mL |
| Quantified Difference | 40.6% reduction in IC50 (352 µg/mL absolute difference) |
| Conditions | MCF-7 cell line; standard cell viability assay; compounds characterized prior to biological testing |
Why This Matters
This quantitative improvement enables researchers requiring enhanced anticancer potency to rationally select the copper-complexed form over the free ligand for MCF-7 screening campaigns.
- [1] Dahiwade M, Vyawahare N, Garade P, et al. Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. Journal of Molecular Liquids. 2024;404:124936. View Source
